molecular formula C32H32Cl4O5 B11131832 14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione

14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione

Cat. No.: B11131832
M. Wt: 638.4 g/mol
InChI Key: AHZCEBQOMPZUBP-FQEVSTJZSA-N
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Description

14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound is notable for its two dichlorophenyl groups and a decahydro-1H-2-benzoxacyclotetradecine core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzoxacyclotetradecine Core: This step involves cyclization reactions that form the core structure. Common reagents include cyclohexanone derivatives and appropriate catalysts to facilitate the ring closure.

    Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced through nucleophilic substitution reactions, where 3,4-dichlorophenol reacts with intermediates under basic conditions.

    Final Modifications: The final steps may involve methylation and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert ketone groups to alcohols.

    Substitution: Halogenated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl groups may facilitate binding to hydrophobic pockets, while the benzoxacyclotetradecine core can interact with various functional groups within the target molecules. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Compared to similar compounds, 14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione stands out due to its unique combination of structural features. Similar compounds include:

    Bisphenol A derivatives: Known for their use in polymer production.

    Dichlorophenyl ethers: Commonly used in pesticides and herbicides.

    Cyclotetradecane derivatives: Studied for their potential in drug development.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C32H32Cl4O5

Molecular Weight

638.4 g/mol

IUPAC Name

(4S)-16,18-bis[(3,4-dichlorophenyl)methoxy]-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione

InChI

InChI=1S/C32H32Cl4O5/c1-20-6-5-9-24(37)8-4-2-3-7-23-16-25(39-18-21-10-12-26(33)28(35)14-21)17-30(31(23)32(38)41-20)40-19-22-11-13-27(34)29(36)15-22/h10-17,20H,2-9,18-19H2,1H3/t20-/m0/s1

InChI Key

AHZCEBQOMPZUBP-FQEVSTJZSA-N

Isomeric SMILES

C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)O1

Canonical SMILES

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)O1

Origin of Product

United States

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